molecular formula C8H13NO B15241421 Bicyclo[3.2.0]heptane-6-carboxamide

Bicyclo[3.2.0]heptane-6-carboxamide

Cat. No.: B15241421
M. Wt: 139.19 g/mol
InChI Key: GONWNITVZKZMNV-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptane-6-carboxamide is a bicyclic compound characterized by a unique structural framework. This compound features a bicyclo[3.2.0]heptane core with a carboxamide functional group at the 6-position. The bicyclic structure imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]heptane-6-carboxamide typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift mechanism . The starting materials are readily available, and the reaction conditions are mild, often conducted at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.2.0]heptane-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[3.2.0]heptane-6-carboxamide exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.0]heptane-6-carboxamide is unique due to its specific functional group placement and the resulting chemical properties. The presence of the carboxamide group at the 6-position allows for unique reactivity and interactions compared to other bicyclic compounds.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

bicyclo[3.2.0]heptane-6-carboxamide

InChI

InChI=1S/C8H13NO/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,9,10)

InChI Key

GONWNITVZKZMNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)C(=O)N

Origin of Product

United States

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